molecular formula C9H9N3OS2 B2534390 3-methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448028-34-9

3-methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide

Cat. No. B2534390
CAS RN: 1448028-34-9
M. Wt: 239.31
InChI Key: BSLIMPGARKSRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiadiazole and thiophen rings might undergo electrophilic aromatic substitution reactions. The carboxamide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .

Scientific Research Applications

Synthesis and Pharmacological Potential

Anticancer Agents Development : A study by Gomha et al. (2017) demonstrated the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, evaluated as potent anticancer agents. The research showcased a convenient synthesis method and highlighted the derivatives' significant anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), proposing these compounds as promising pharmacophores for future cancer treatment strategies (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Carbonic Anhydrase Inhibition : Büyükkıdan et al. (2013) synthesized novel metal complexes of heterocyclic sulfonamide, revealing strong carbonic anhydrase inhibitory properties. This research not only advances the understanding of sulfonamide derivatives' mechanism of action but also opens new avenues for designing inhibitors against carbonic anhydrase isoenzymes, which are therapeutic targets for several conditions (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Material Science Applications

Mesogenic Materials Synthesis : Seed (2007) discussed the synthesis of thiophene, 1,3-thiazole, and 1,3,4-thiadiazole-based mesogenic materials. The review highlighted the unique physical properties imparted by the slightly bent structure of thiophene and related heterocycles, such as reduced packing ability and high polarizability anisotropy. These features are crucial for designing materials with lower melting points and potentially novel applications in liquid crystal technology (Seed, 2007).

Polymer Solar Cells : Qin et al. (2009) reported on a copolymer designed for high-efficiency polymer solar cells, incorporating a thiophene-based moiety. The study emphasized the importance of close packing of polymer chains in the solid state for achieving high photovoltaic performance, showcasing the critical role of thiophene and related heterocycles in developing advanced materials for renewable energy (Qin, Li, Li, Du, Veit, Schleiermacher, Andersson, Bo, Liu, Inganäs, Wuerfel, & Zhang, 2009).

Future Directions

Thiadiazole derivatives are an active area of research due to their potential biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action .

properties

IUPAC Name

3-methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-6-11-9(15-12-6)8(13)10-5-7-3-2-4-14-7/h2-4H,5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLIMPGARKSRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(thiophen-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.